3-(2-Chloroethyl)-1-(propan-2-yl)urea
Overview
Description
3-(2-Chloroethyl)-1-(propan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a propan-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Chloroethyl)-1-(propan-2-yl)urea can be synthesized through the reaction of 2-chloroethylamine hydrochloride with isopropyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being mixed in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(2-chloroethyl)-3-propan-2-ylurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloroethyl)-1-(propan-2-yl)urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide or amine.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted ureas with various functional groups.
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives of the original compound.
Scientific Research Applications
3-(2-Chloroethyl)-1-(propan-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-propan-2-ylurea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This interaction can result in the disruption of DNA replication and transcription, ultimately causing cell death. The compound’s effects are mediated through the formation of cross-links in DNA, which prevent the separation of DNA strands necessary for replication.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound also contains a chloroethyl group and is used in chemotherapy.
Carmustine: Another chloroethyl-containing compound used as an alkylating agent in cancer treatment.
Semustine: Similar in structure and function, used in chemotherapy.
Uniqueness: 3-(2-Chloroethyl)-1-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propan-2-yl group differentiates it from other chloroethyl-containing compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-propan-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVNWYVGDBEKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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